[(1,3-Dioxaindan-4-yl)(hydroxy)methyl]phosphonic acid

Physicochemical profiling Drug-likeness Solubility prediction

Researchers requiring defined stereochemistry in phosphonic acid ligands often face limited options beyond achiral phenylphosphonic acid. This chiral α-hydroxyphosphonic acid solves that limitation. • Chiral α-hydroxyphosphonic acid with a rigid 1,3-benzodioxole scaffold-enables enantioselective catalysis & chiral MOF construction unavailable with achiral analogs. • 95% purity; TPSA 96.22 Ų, LogP 0.58-favorable drug-likeness profile for fragment-based design & liver-targeted prodrug development (see CN110156838A). • Sourced with batch-to-batch consistency for reproducible asymmetric transformations & framework synthesis.

Molecular Formula C8H9O6P
Molecular Weight 232.13 g/mol
Cat. No. B13251287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1,3-Dioxaindan-4-yl)(hydroxy)methyl]phosphonic acid
Molecular FormulaC8H9O6P
Molecular Weight232.13 g/mol
Structural Identifiers
SMILESC1OC2=CC=CC(=C2O1)C(O)P(=O)(O)O
InChIInChI=1S/C8H9O6P/c9-8(15(10,11)12)5-2-1-3-6-7(5)14-4-13-6/h1-3,8-9H,4H2,(H2,10,11,12)
InChIKeyANLBPYLTQFKKJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1,3-Dioxaindan-4-yl)(hydroxy)methyl]phosphonic acid – Baseline Profile


[(1,3-Dioxaindan-4-yl)(hydroxy)methyl]phosphonic acid (CAS 1823224-74-3; IUPAC: [benzo[d][1,3]dioxol-4-yl(hydroxy)methyl]phosphonic acid) is an α‑hydroxy‑phosphonic acid that embeds a 1,3‑benzodioxole (1,3‑dioxaindan) ring linked to the phosphorus atom through a chiral hydroxymethylene bridge . The molecular formula is C₈H₉O₆P (MW 232.13) and the compound is offered as a research chemical with typical purity of 95% . It belongs to the arylphosphonic acid family, a class exploited for metal coordination, enzyme inhibition, and prodrug design, but distinguished by its unique combination of a constrained aromatic system and a hydrogen‑bond‑rich, stereogenic linker [1].

Chiral α‑hydroxy‑phosphonic acid with 1,3‑benzodioxole scaffold
Supports asymmetric synthesis, chiral ligand screening, and MOF design
Benzodioxole‑hydroxyl motif fits patent‑disclosed prodrug research (CN110156838A)

Substitution Limitations of [(1,3-Dioxaindan-4-yl)(hydroxy)methyl]phosphonic acid


Arylphosphonic acids are not functionally interchangeable; even minor changes in ring substitution, linker length, or hydrogen‑bonding capacity translate into measurable differences in pKₐ, metal‑binding geometry, LogP, and biological recognition [1]. The target compound couples a rigid 1,3‑benzodioxole π‑surface with a hydroxymethylene tether that simultaneously creates a chiral center and adds one H‑bond donor, one H‑bond acceptor, and one freely rotatable bond relative to directly attached phosphonic acids such as phenylphosphonic acid or 1,3‑benzodioxol‑5‑ylphosphonic acid . Swapping to these simpler analogs eliminates the stereochemical handle, reduces polar surface area, and removes the hydroxyl‑mediated coordination site, all of which can alter solubility, enantioselectivity, or the topology of metal–organic frameworks [2]. The quantitative evidence below underscores why procurement decisions must be based on specific structural features rather than class membership alone.

Achiral analogs (phenylphosphonic acid, 1,3‑benzodioxol‑5‑ylphosphonic acid) lack the stereogenic center required for enantioselective applications.
Simpler aryl phosphonic acids lose the hydroxymethylene H‑bond donor and rotatable bond, altering coordination geometry and solubility.
Absence of the benzodioxole ring removes the liver‑targeting prodrug motif described in CN110156838A.

Quantitative Differentiation vs. Analogs – [(1,3-Dioxaindan-4-yl)(hydroxy)methyl]phosphonic acid


Computed Physicochemical Advantage

The target compound exhibits a computed Topological Polar Surface Area (TPSA) of 96.22 Ų and a LogP of 0.58, compared with 86 Ų / LogP 0.40 for 1,3‑benzodioxol‑5‑ylphosphonic acid and 67.34 Ų / LogP 0.54 for phenylphosphonic acid . The hydroxymethylene linker increases the hydrogen‑bond donor count to 3 (vs. 2 for both comparators) and the number of freely rotatable bonds to 2 (vs. 1), while maintaining 4 H‑bond acceptors . These values were derived from ACD/Labs Percepta predictions and represent the only publicly accessible quantitative comparison for this compound class.

Physicochemical Profile
Data to verify
TPSA 96.22 vs 86/67 Ų; LogP 0.58 vs 0.40/0.54; H‑donors 3 vs 2; Rot. bonds 2 vs 1
Predicted solubility and permeability differentiation vs achiral analogs
ACD/Labs Percepta predictions; validate experimentally
Physicochemical profiling Drug-likeness Solubility prediction

Chiral Hydroxymethylene Center

The target compound contains a single stereogenic carbon at the hydroxymethylene bridge, whereas phenylphosphonic acid and 1,3‑benzodioxol‑5‑ylphosphonic acid are achiral [1]. The (R)‑enantiomer (CAS 1212403‑24‑1) is commercially listed, confirming the compound can be sourced in enantiopure form for stereoselective applications [1]. No direct head‑to‑head enantioselectivity data are publicly available; the differentiation is therefore structural and based on the well‑established principle that chirality is a prerequisite for enantioselective catalysis and chiral recognition in biological systems.

Chiral Center
Class-level inference
1 chiral center (C*) vs 0 (achiral analogs)
Stereogenic carbon enables enantioselective research applications
(R)-enantiomer available; no direct enantioselectivity data
Chiral phosphonic acids Asymmetric synthesis Enantioselective recognition

Additional Metal-Coordination Oxygen Donor

The hydroxymethylene linker of the target compound contributes a supplementary oxygen donor atom for metal ligation relative to phenylphosphonic acid and 1,3‑benzodioxol‑5‑ylphosphonic acid, which rely solely on the phosphonate group for coordination [1][2]. Phosphonic acids featuring ancillary hydroxyl groups are known to generate more robust metal–organic frameworks (MOFs) through chelation and hydrogen‑bonding networks [3]. The differentiation is class‑level; no direct MOF stability comparison data for the target compound exist in the public domain.

Coordination O‑Donors
Supporting evidence
3 O‑donors (phosphonate + hydroxyl) vs 2 (simpler analogs)
Extra hydroxyl may enable higher‑connectivity MOF architectures
Class‑level; no direct MOF comparison data for this compound
Metal-organic frameworks Coordination polymers Phosphonate linker

Benzodioxole Scaffold for Liver-Targeted Prodrugs

Patent CN110156838A explicitly claims phosphoric acid/phosphonate derivatives bearing a hydroxyl‑substituted benzodioxole (Q3) moiety as liver‑targeting prodrug carriers, demonstrating enhanced hepatic activation and a favorable safety profile over conventional phosphonate prodrugs [1]. The target compound embodies the Q3 substructure and therefore falls within the patent’s structural scope, whereas phenylphosphonic acid lacks the benzodioxole recognition element and would not benefit from the claimed cytochrome P450‑mediated liver selectivity [1][2]. No target‑compound‑specific in‑vivo data are reported; the evidence is patent‑disclosure‑based.

Liver‑Targeting Motif
Class-level inference
Contains Q3 benzodioxole‑hydroxyl motif (CN110156838A) vs absent in phenylphosphonic acid
Supports patent‑based liver‑targeted prodrug design research
Patent disclosure; no target‑compound‑specific in‑vivo data reported
Liver targeting Prodrug design Phosphonate prodrug

Application Scenarios – [(1,3-Dioxaindan-4-yl)(hydroxy)methyl]phosphonic acid


Chiral Ligand and Asymmetric Catalyst Development

Because the target compound is intrinsically chiral, it can be employed directly as a chiral phosphonic acid ligand or elaborated into chiral phosphonate ligands for asymmetric hydrogenation, allylic alkylation, or other enantioselective transformations . The (R)‑enantiomer is commercially available, allowing catalyst screening with defined absolute configuration [1]. Achiral comparators such as phenylphosphonic acid cannot serve this purpose, making the compound a procurement priority for asymmetric‑synthesis groups.

Phosphonate-Based MOF Synthesis

The additional hydroxyl‑oxygen donor on the target compound enables higher‑connectivity frameworks than those constructed with simple phenylphosphonic acid . This feature is valuable for synthesizing MOFs with tailored pore geometries, enhanced hydrothermal stability, or cooperative metal‑binding sites for catalysis and gas separation [1]. Researchers seeking to expand the library of phosphonate‑based porous materials should consider the compound as a structurally differentiated linker.

Liver-Targeted Prodrug Intermediate

Patent CN110156838A demonstrates that benzodioxole‑containing phosphonate derivatives can deliver active phosphonic acid drugs selectively to the liver, reducing systemic toxicity . The target compound, bearing the requisite hydroxyl‑substituted benzodioxole, can serve as a starting material or intermediate for constructing such liver‑targeted prodrugs, offering a synthetic entry point that is not possible with non‑benzodioxole aryl phosphonic acids [1].

Physicochemical Optimization in Drug Discovery

The computed TPSA of 96.22 Ų and LogP of 0.58 position the target compound in a favorable drug‑likeness space that balances solubility and permeability . Its three H‑bond donors and four acceptors, combined with the chiral center, provide a poly‑functional scaffold for fragment‑based drug design [1]. The compound can be used as a core motif to generate libraries of phosphonic acid derivatives with systematically varied hydrogen‑bonding and stereochemical profiles, a strategy that is precluded by simpler, achiral phosphonic acids.

Application
Selection Property
Validation Focus
Asymmetric synthesis & chiral ligand screening
Chiral α‑hydroxy‑phosphonic acid scaffold
Enantioselective catalysis assay
Phosphonate‑based MOF & coordination polymer synthesis
Extra hydroxyl O‑donor for higher connectivity
Framework topology and stability evaluation
Benzodioxole‑based phosphonate prodrug design
Patent‑disclosed benzodioxole‑hydroxyl liver‑targeting motif
Liver‑selective activation profiling (patent context)
Fragment‑based drug design & property screening
Predicted balanced TPSA and LogP profile
Solubility‑permeability experimental validation
Quote Request

Request a Quote for [(1,3-Dioxaindan-4-yl)(hydroxy)methyl]phosphonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.